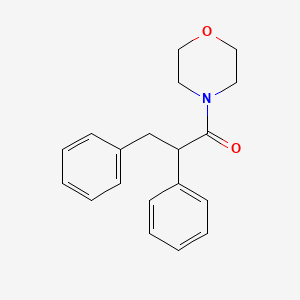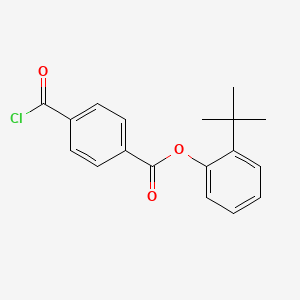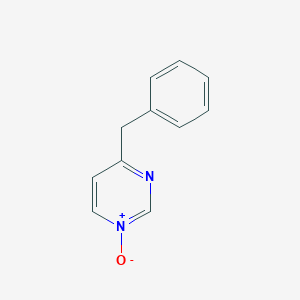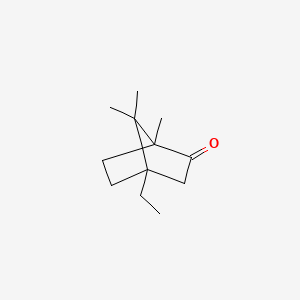![molecular formula C12H11NO4 B14356282 5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione CAS No. 94830-27-0](/img/structure/B14356282.png)
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxolane-2,3,4-trione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the oxolane-2,3,4-trione moiety.
Oxolane-2,3,4-trione derivatives: Compounds with similar oxolane structures but different substituents.
Uniqueness
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione is unique due to the combination of the dimethylamino group and the oxolane-2,3,4-trione structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
94830-27-0 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C12H11NO4/c1-13(2)8-5-3-7(4-6-8)11-9(14)10(15)12(16)17-11/h3-6,11H,1-2H3 |
InChIキー |
SWOQYOIKXXHCIC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)


![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)

![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)




![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
